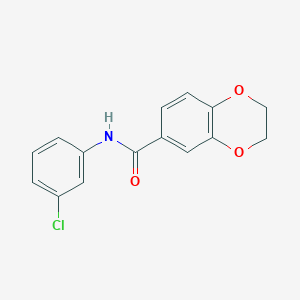![molecular formula C18H18BrN3O2S B251743 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the inhibition of chitin biosynthesis. Chitin is an essential component of the cell wall of fungi and insects. By inhibiting chitin biosynthesis, the compound disrupts the growth and development of these organisms.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining the balance between cell growth and death. Additionally, the compound has been shown to inhibit chitin biosynthesis, which can lead to the disruption of the growth and development of fungi and insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potential as an anticancer agent and insecticide/fungicide. However, one limitation is the potential toxicity of the compound, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the potential applications of the compound in other fields, such as agriculture and medicine. Finally, more studies are needed to determine the safety and toxicity of the compound, which will be essential for its development as a potential drug or pesticide.
Méthodes De Synthèse
The synthesis of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(morpholin-4-yl)aniline with carbon disulfide and bromine in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.
Applications De Recherche Scientifique
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use as an insecticide and fungicide due to its ability to inhibit chitin biosynthesis.
Propriétés
Formule moléculaire |
C18H18BrN3O2S |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
2-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18BrN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
Clé InChI |
ZWMWOHCGNGSTMQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)



![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
